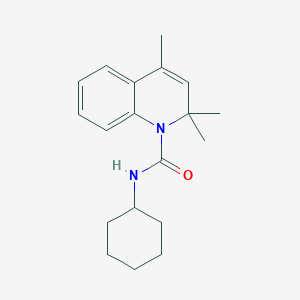
N-cyclohexyl-2,2,4-trimethylquinoline-1(2H)-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-CYCLOHEXYL-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE is a synthetic compound known for its antioxidant properties. It is commonly used in the rubber industry to prevent the oxidative degradation of rubber materials. This compound is a derivative of 2,2,4-trimethyl-1,2-dihydroquinoline, which is known for its stability and effectiveness in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE typically involves the reaction of 2,2,4-trimethyl-1,2-dihydroquinoline with cyclohexyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene or dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize the formation of by-products. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-CYCLOHEXYL-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinolines, which have applications in different fields .
Wissenschaftliche Forschungsanwendungen
N-CYCLOHEXYL-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Studied for its potential antioxidant properties in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals due to its stability and reactivity.
Industry: Widely used in the rubber industry to enhance the durability and lifespan of rubber products.
Wirkmechanismus
The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to materials and biological systems. The molecular targets include reactive oxygen species, and the pathways involved are related to the inhibition of oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE: A precursor to the compound with similar antioxidant properties.
N-CYCLOHEXYL-2-BENZOTHIAZOLE SULFENAMIDE: Another antioxidant used in the rubber industry.
Uniqueness
N-CYCLOHEXYL-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE is unique due to its enhanced stability and effectiveness as an antioxidant compared to its precursors and other similar compounds. Its ability to undergo various chemical reactions also makes it versatile for different applications .
Eigenschaften
Molekularformel |
C19H26N2O |
|---|---|
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
N-cyclohexyl-2,2,4-trimethylquinoline-1-carboxamide |
InChI |
InChI=1S/C19H26N2O/c1-14-13-19(2,3)21(17-12-8-7-11-16(14)17)18(22)20-15-9-5-4-6-10-15/h7-8,11-13,15H,4-6,9-10H2,1-3H3,(H,20,22) |
InChI-Schlüssel |
WHFPFIPYRGKNCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(N(C2=CC=CC=C12)C(=O)NC3CCCCC3)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chlorobenzaldehyde 1-[6-(tert-pentyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL]hydrazone](/img/structure/B11663183.png)
![2-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11663187.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11663192.png)
![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11663201.png)
![5-[1-butyl-2-methyl-6-(trifluoromethyl)pyridin-4(1H)-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11663209.png)
![Dipropan-2-yl 3-methyl-5-{[phenyl(phenylsulfanyl)acetyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B11663216.png)
![4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N'-phenylbutanehydrazide](/img/structure/B11663224.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11663231.png)
![2-[(4,6-Dimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol](/img/structure/B11663238.png)
![6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol](/img/structure/B11663248.png)
![(5Z)-5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11663251.png)
![2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B11663253.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11663257.png)
![2-(Benzylsulfanyl)-5-[3-methyl-4-(propan-2-yloxy)benzyl]pyrimidine-4,6-diol](/img/structure/B11663259.png)
